BC2LC-Nt is a lectin derived from the bacterium Burkholderia cenocepacia, which is known for its role in various biological processes, including interactions with carbohydrates. This lectin is part of a larger family of proteins that bind specific sugar moieties and play significant roles in microbial pathogenesis and host interactions. The BC2LC-Nt variant specifically exhibits a trimeric structure and is characterized by its ability to bind fucosylated structures, making it of interest for both fundamental research and potential therapeutic applications.
Burkholderia cenocepacia is a gram-negative bacterium commonly found in soil and water, and it is notorious for causing opportunistic infections, particularly in immunocompromised individuals. The BC2LC-Nt lectin is isolated from this bacterium and has been studied for its unique binding properties to fucose-containing glycans, which are prevalent on human cell surfaces.
BC2LC-Nt belongs to the family of fucose-binding lectins. These proteins are classified based on their carbohydrate recognition domains and their specificities towards various glycan structures. The BC2LC-Nt variant has been shown to interact with specific carbohydrate residues, indicating its potential role in mediating bacterial adhesion to host tissues.
The synthesis of BC2LC-Nt typically involves recombinant DNA technology. The gene encoding the lectin is cloned into an expression vector and introduced into Escherichia coli for protein production. Following expression, the protein is purified using techniques such as affinity chromatography, which exploits the lectin's ability to bind specific carbohydrates.
X-ray crystallography has provided detailed insights into the molecular structure of BC2LC-Nt. The binding site for carbohydrates has been characterized, revealing specific amino acid residues critical for interaction with fucosylated ligands. The structural data indicate that the protein adopts a fold typical of lectins, facilitating its binding capabilities.
BC2LC-Nt participates in specific carbohydrate-binding reactions, where it recognizes and binds to fucosylated glycans on host cells. This interaction can trigger downstream signaling pathways that may influence bacterial adhesion and colonization.
The binding affinity and specificity of BC2LC-Nt towards various fucosylated structures have been assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry. These methods allow researchers to quantify the strength of interactions between the lectin and its glycan ligands.
The mechanism by which BC2LC-Nt exerts its effects involves carbohydrate recognition, leading to bacterial adhesion to host tissues. Upon binding to fucosylated glycans, BC2LC-Nt may facilitate biofilm formation or contribute to immune evasion strategies employed by Burkholderia cenocepacia.
Studies have shown that mutations in key residues within the carbohydrate-binding site can significantly alter the lectin's binding properties, underscoring the importance of structural integrity for function.
BC2LC-Nt exhibits specific reactivity towards fucosylated carbohydrates, demonstrating selectivity that can be utilized in various biochemical assays and applications.
BC2LC-Nt has several scientific uses:
BC2L-C is a soluble hexameric "superlectin" produced by the opportunistic pathogen Burkholderia cenocepacia, featuring two functionally and structurally distinct carbohydrate-binding domains connected by a 28-amino acid linker. The N-terminal domain (BC2LC-Nt; residues 1–131) adopts a tumor necrosis factor alpha (TNF-α)-like fold and forms a stable trimer that specifically recognizes fucosylated glycans. The C-terminal domain (BC2L-C-Ct) resembles calcium-dependent bacterial lectins (e.g., Pseudomonas aeruginosa LecB) and forms a dimer with specificity for mannose and heptose residues. These domains assemble into a flexible hexameric quaternary structure where three mannose-binding dimers are flanked by two fucose-binding trimers. This architecture enables simultaneous cross-linking of bacterial surfaces (via heptose residues in lipopolysaccharide) and host epithelial cells (via human histo-blood group antigens), facilitating bacterial adhesion and biofilm formation [1] [8] [5].
Table 1: Domain Organization of Burkholderia cenocepacia BC2L-C
Domain | Residue Range | Oligomeric State | Specificity | Biological Role |
---|---|---|---|---|
N-terminal (BC2LC-Nt) | 1–131 | Trimer | Fucosylated histo-blood group antigens (e.g., H-type 1, Lewis Y) | Host cell adhesion, proinflammatory signaling |
Linker | 132–155 | Flexible | None | Domain positioning |
C-terminal | 156–272 | Dimer | Mannose/L-glycero-D-manno-heptose | Bacterial surface attachment |
X-ray crystallography of BC2LC-Nt (resolution: 1.55–1.61 Å) reveals a unique fucose-binding site located at the interface between adjacent monomers within the trimer. Each binding pocket is formed by residues from two subunits: Chain A contributes Tyr⁴⁸, Ser⁸², Thr⁸³, and Arg⁸⁵, while Chain C provides Tyr⁵⁸, Thr⁷⁴, Tyr⁷⁵, and Arg¹¹¹. The binding mechanism involves hydrogen bonding between fucose hydroxyl groups and Arg⁸⁵ (O2), Thr⁸³ (O3), Ser⁸² (O4), and Thr⁷⁴ (O4). Hydrophobic interactions occur via Tyr⁴⁸ and Tyr⁵⁸ packing against the fucose methyl group [2] [5] [9].
BC2LC-Nt exhibits micromolar affinity for fucosylated human oligosaccharides, as determined by isothermal titration calorimetry (ITC):
Table 2: Affinity of BC2LC-Nt for Key Ligands
Ligand | Structure Type | Kd (µM) | Binding Determinants |
---|---|---|---|
α-Methyl-L-fucoside | Monosaccharide | 1,500 | Primary anchor via O3/O4; Tyr⁴⁸/Tyr⁵⁸ hydrophobic contact |
L-Galactose | Monosaccharide | 1,800 | Similar to fucose but weaker O2 interaction |
H-type 1 antigen | Tetrasaccharide | 89 | Extended interactions with Galβ1-3GlcNAcβ1-3Gal |
Synthetic β-fucosylamide | Glycomimetic | 159 | Additional amide group engages Asp⁷⁰ via water-mediated H-bond |
Glycomimetic antagonists (e.g., C- or N-fucosides) exploit this pocket by connecting fucose to aromatic fragments via linkers. Crystal structures (e.g., PDB 8BRO) show these fragments occupying a vicinal hydrophobic region near Tyr⁵⁸ and Asp⁷⁰, improving affinity 10-fold over α-methyl-fucoside (Kd = 159 µM vs. 1,500 µM) [9] [3] [10].
BC2LC-Nt is the first lectin discovered to adopt a TNF-α-like fold, characterized by a conserved "jelly-roll" β-sandwich topology. Structural alignment (PDB 6TID) shows 25% sequence similarity with human TNF-α, with RMSD of 2.1 Å over 90 Cα atoms. The trimeric assembly mirrors TNF receptor-binding interfaces but substitutes ligand-recognition functionality:
This evolutionary divergence enables molecular mimicry; BC2LC-Nt triggers IL-8 production in airway epithelial cells independently of carbohydrate binding, akin to TNF-α’s proinflammatory role. This exacerbates lung inflammation in cystic fibrosis infections [1] [8].
Unlike its calcium-dependent C-terminal domain, BC2LC-Nt lacks metal ion coordination in its ligand-binding site. The C-terminal domain (BC2L-C-Ct) requires two calcium ions for mannose/heptose recognition, with affinities of 27.6 µM for α-methyl-mannoside and 88 µM for diheptose [1]. In contrast, BC2LC-Nt binds fucose through a metal-free mechanism involving:
Calcium indirectly stabilizes BC2L-C’s hexameric structure but is dispensable for BC2LC-Nt’s sugar binding. Thermodynamic analyses (ITC) confirm entropy-driven binding for fucosides (ΔG = −28 kJ/mol), contrasting the enthalpy-driven mannose recognition in the C-terminal domain [1] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: